2-Chloro-5-vinylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

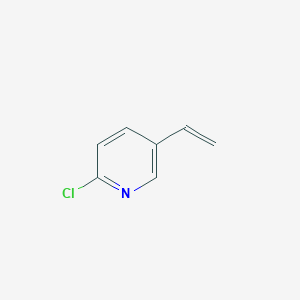

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPXJMHTIVOLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473389 | |

| Record name | 2-Chloro-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157670-28-5 | |

| Record name | 2-Chloro-5-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-vinyl-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloro-5-vinylpyridine" chemical properties and reactivity

An In-depth Technical Guide to 2-Chloro-5-vinylpyridine: Chemical Properties and Reactivity

Abstract

This compound is a halogenated pyridine derivative with significant applications in organic synthesis and materials science. Its bifunctional nature, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 5-position.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClN | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | Brown Liquid (inferred from analogs) | [2] |

| Odor | Pungent (inferred from analogs) | [2] |

| Solubility | Water soluble (inferred from analogs) | [2] |

Reactivity and Key Chemical Transformations

The reactivity of this compound is dictated by its two primary functional groups: the vinyl group and the chloropyridine moiety. This dual reactivity allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.[1]

Reactions Involving the Vinyl Group

The vinyl group is susceptible to addition reactions and is a key component for polymerization processes.

-

Polymerization: The reactivity of the vinyl group facilitates controlled polymerization reactions, making the compound suitable for applications in material science for the development of novel polymers with unique properties.[1]

-

Cyclopropanation: this compound can react with diazo compounds to yield cyclopropane derivatives, often with high enantioselectivity.[1]

-

Aziridination: In the presence of a base, it can undergo hydroamination with primary amines, followed by an oxidative cyclization to form aziridines. This is particularly effective for vinyl N-heteroarenes.

Reactions Involving the Chloropyridine Ring

The chlorine atom on the pyridine ring can be displaced through various cross-coupling reactions.

-

Suzuki Coupling: This palladium-catalyzed reaction involves coupling with boronic acids to form biaryl compounds, which are common scaffolds in pharmaceutical agents.[1] This method is a premier technique for synthesizing vinyl-substituted pyridine derivatives.[1]

-

Other Cross-Coupling Reactions: The chloropyridine moiety can participate in other cross-coupling reactions, serving as a key intermediate in drug development.[1]

Reactions as a Bifunctional Molecule

The presence of both functional groups allows for sequential or tandem reactions to build complex molecular architectures. It serves as a valuable building block for a variety of heterocyclic compounds, including azoles, pyrimidines, and thiazoles.[1]

Caption: Synthetic pathway of this compound and its subsequent Suzuki coupling.

Synthesis Methods

Several synthetic routes have been established for the preparation of this compound.

Wittig Reaction

A common laboratory-scale synthesis involves the Wittig reaction, which converts the aldehyde group of 2-chloro-5-formylpyridine into the vinyl group of the target molecule.[1]

Suzuki Reaction

An alternative approach utilizes a Suzuki reaction to introduce the vinyl group. This method starts with 2-chloro-5-bromopyridine and couples it with a vinylboronic acid derivative.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient handling and reaction of this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction for modifying the pyridine ring.

-

Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added.

-

Reaction: The mixture is heated, typically between 80-120 °C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

Caption: General experimental workflow for a Suzuki coupling reaction.

Safety and Handling

Based on data for related vinylpyridines and chloropyridines, this compound should be handled with care.

-

Hazards: It is likely to be flammable, harmful if swallowed, and toxic in contact with skin.[2] It may cause skin and eye burns and can be toxic to aquatic life.[2][3]

-

Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2]

-

Storage: Due to the vinyl group's tendency to polymerize, it should be stored in a cool, dark place, potentially with a polymerization inhibitor.[4] For long-term storage, keeping it in a freezer is recommended.[2]

Applications

This compound is a key intermediate in several industrial and research areas.

-

Pharmaceutical Synthesis: Its structure is a precursor for various heterocyclic compounds, including novel substituted imidazo[1,2-a]pyridines, which are being explored for new pharmaceuticals.[1]

-

Agrochemicals: Chlorinated pyridines are foundational components in the synthesis of insecticides and herbicides.

-

Material Science: The vinyl functionality allows for its incorporation into polymers, creating materials with specific properties for applications like tire-cord binders and as a co-monomer for acrylic fibers to provide reactive sites for dyes.[4]

Conclusion

This compound is a highly versatile and reactive compound with significant potential in synthetic chemistry. Its dual functionality enables a wide range of transformations, making it an important building block for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.

References

Synthesis of 2-Chloro-5-vinylpyridine from 3-Methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chloro-5-vinylpyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 3-methylpyridine. This document details the core synthetic transformations, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic workflows.

Executive Summary

The synthesis of this compound from 3-methylpyridine is a multi-step process that involves the initial chlorination of the pyridine ring, followed by the functionalization and conversion of the methyl group into a vinyl moiety. This guide outlines three primary synthetic routes, each with distinct intermediate compounds and reaction mechanisms. The selection of a specific pathway may be guided by factors such as reagent availability, desired yield, and scalability. The core intermediate in most approaches is 2-chloro-5-methylpyridine. The subsequent transformation to the vinyl group can be achieved through pathways involving a formyl intermediate (followed by a Wittig reaction), a hydroxyethyl intermediate (followed by dehydration), or a chloromethyl intermediate.

Core Synthesis Pathways

The overall transformation of 3-methylpyridine to this compound can be conceptually divided into two main stages:

-

Stage 1: Synthesis of 2-Chloro-5-methylpyridine

-

Stage 2: Conversion of the Methyl Group to a Vinyl Group

The following diagram illustrates the high-level synthetic strategy and the key intermediates involved.

Caption: High-level overview of the synthesis of this compound.

Stage 1: Synthesis of 2-Chloro-5-methylpyridine

The initial and crucial step is the regioselective chlorination of 3-methylpyridine to afford 2-chloro-5-methylpyridine. Direct chlorination often leads to a mixture of isomers. A more selective method involves the N-oxidation of 3-methylpyridine, followed by chlorination with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]

Reaction Scheme:

3-Methylpyridine → 3-Methylpyridine-N-oxide → 2-Chloro-5-methylpyridine

Stage 2: Conversion of the Methyl Group to a Vinyl Group

Three primary pathways have been identified for the transformation of the methyl group of 2-chloro-5-methylpyridine into a vinyl group.

Caption: Detailed synthetic pathways from 3-methylpyridine to this compound.

Data Presentation

The following tables summarize the key quantitative data for the different reaction steps.

Table 1: Synthesis of 2-Chloro-5-methylpyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methylpyridine-N-oxide | POCl₃, Hindered Amine Base | Dichloromethane | 0-5 | 3-5 | 70-80 | [2] |

| 3-Methylpyridine | Chlorine Gas, Catalyst | Water | 40-60 | - | High | [3] |

Table 2: Synthesis of Intermediates for Vinyl Group Formation

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-chloromethylpyridine | Chlorine Gas, Catalyst | - | 50-60 | - | >99 (purity) | [3] |

| 2-Chloro-5-chloromethylpyridine | 2-Chloro-5-formylpyridine | Hexamethylenetetramine, Water | Acetic Acid | Reflux | - | 50-80 (typical for Sommelet) | [1][4][5][6][7] |

| 2-Methylpyridine | 2-(2-Hydroxyethyl)pyridine | Formaldehyde | - | 150 | 12 | - | [8] |

Table 3: Synthesis of this compound

| Starting Material | Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloro-5-formylpyridine | Wittig Reaction | Methyltriphenylphosphonium bromide, Base | THF | 0 to RT | 1.5-2 | High (typical for Wittig) | [9] |

| 2-Pyridine ethanol | Dehydration | Strong Inorganic Alkali | Water | 100-250 | - | ~96 | [8] |

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine-N-oxide[2]

Diagram: Experimental Workflow for 2-Chloro-5-methylpyridine Synthesis

Caption: Workflow for the synthesis of 2-chloro-5-methylpyridine.

Methodology:

-

A suitable reactor is charged with 3-methylpyridine-N-oxide and dichloromethane.

-

The mixture is cooled to a temperature between 0-5 °C.

-

A solution of phosphorus oxychloride in dichloromethane and a solution of a hindered amine base (e.g., diisopropylamine) in dichloromethane are added concurrently to the reactor over a period of 3 hours, maintaining the temperature at 0-5 °C.

-

The reaction mixture is stirred for an additional 2 hours at 0-5 °C.

-

Water is slowly added to quench the reaction, ensuring the temperature does not exceed 20 °C.

-

Dichloromethane is removed by distillation.

-

The pH of the remaining mixture is adjusted to approximately 5.6 with a 20% sodium hydroxide solution.

-

The product, 2-chloro-5-methylpyridine, is isolated by steam distillation.

Stage 2, Pathway A: Synthesis of 2-Chloro-5-formylpyridine via Sommelet Reaction[1][4][5][6][7]

Methodology:

-

Formation of the Hexaminium Salt: 2-Chloro-5-chloromethylpyridine is reacted with an equimolar amount of hexamethylenetetramine in a suitable solvent such as chloroform or ethanol. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the quaternary ammonium salt, which often precipitates from the solution.

-

Hydrolysis: The isolated hexaminium salt is then hydrolyzed to the aldehyde. This is typically achieved by heating the salt in an aqueous solution, often with an acid catalyst or in a buffered solution, to yield 2-chloro-5-formylpyridine.

Stage 2, Pathway A: Synthesis of this compound via Wittig Reaction[9][10][11][12]

Diagram: Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

Methodology:

-

Ylide Generation: Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature (e.g., 0 °C) to generate the phosphonium ylide.

-

Reaction with Aldehyde: A solution of 2-chloro-5-formylpyridine in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1.5 to 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

Stage 2, Pathway B: Synthesis of 2-Chloro-5-(2-hydroxyethyl)pyridine and Dehydration[8]

Methodology:

-

Reaction with Formaldehyde: 2-Chloro-5-methylpyridine is reacted with formaldehyde. This condensation reaction is typically carried out at elevated temperatures and pressures.

-

Dehydration: The resulting 2-chloro-5-(2-hydroxyethyl)pyridine is then dehydrated to form the vinyl group. This can be achieved by heating the alcohol in the presence of a strong inorganic alkali, such as sodium hydroxide, in an aqueous solution. The this compound is typically distilled from the reaction mixture as it is formed.

Conclusion

The synthesis of this compound from 3-methylpyridine is a feasible process with multiple viable synthetic routes. The choice of pathway will depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. The Wittig reaction pathway, proceeding through the 2-chloro-5-formylpyridine intermediate, appears to be a robust and well-documented method. Further optimization of each step can be undertaken to improve yields and process efficiency for large-scale production. This guide provides a solid foundation for researchers and professionals to embark on the synthesis of this important chemical intermediate.

References

- 1. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 2. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. grokipedia.com [grokipedia.com]

- 5. youtube.com [youtube.com]

- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. organicreactions.org [organicreactions.org]

- 8. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]

- 9. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-5-vinylpyridine: Properties, Spectral Analysis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-vinylpyridine, a pyridine derivative of significant interest in synthetic chemistry and drug development. This document details its chemical identity, including its CAS number, and presents a comprehensive analysis of its expected spectral characteristics. Due to the limited availability of published spectral data for this specific compound, this guide leverages data from closely related analogs, 2-chloro-5-methylpyridine and 2-vinylpyridine, to predict the spectral features of this compound. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Identity

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆ClN. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 5-position.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 157670-28-5 |

| Molecular Formula | C₇H₆ClN |

| Molecular Weight | 139.58 g/mol |

| IUPAC Name | 2-chloro-5-ethenylpyridine |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from the structural analogs: 2-chloro-5-methylpyridine and 2-vinylpyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 8.3 | Doublet | H-6 | Expected to be the most downfield aromatic proton due to the proximity to the nitrogen atom. |

| ~ 7.7 | Doublet of Doublets | H-4 | Coupled to both H-3 and H-6. |

| ~ 7.3 | Doublet | H-3 | Coupled to H-4. |

| ~ 6.7 | Doublet of Doublets | -CH=CH₂ | Vinyl proton on the carbon attached to the pyridine ring. |

| ~ 5.9 | Doublet | -CH=CH ₂(trans) | Trans vinyl proton. |

| ~ 5.4 | Doublet | -CH=CH ₂(cis) | Cis vinyl proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display signals for the carbon atoms of the pyridine ring and the vinyl group.

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 151 | C-2 | Carbon bearing the chlorine atom. |

| ~ 149 | C-6 | Aromatic CH adjacent to the nitrogen. |

| ~ 138 | C-4 | Aromatic CH. |

| ~ 135 | C-5 | Carbon attached to the vinyl group. |

| ~ 134 | -CH =CH₂ | Vinyl CH. |

| ~ 123 | C-3 | Aromatic CH. |

| ~ 118 | -CH=CH ₂ | Vinyl CH₂. |

Predicted IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations, as well as the vinyl group vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 3080-3010 | Medium | =C-H Stretch (Vinyl) |

| 1640-1630 | Medium | C=C Stretch (Vinyl) |

| 1580, 1470, 1430 | Strong | C=C and C=N Ring Stretching (Pyridine) |

| 990 and 910 | Strong | =C-H Bend (Vinyl Out-of-Plane) |

| ~ 750 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 139/141 | High | [M]⁺ (Molecular Ion) with ³⁵Cl/³⁷Cl isotope pattern |

| 112 | Medium | [M-HCN]⁺ |

| 104 | Medium | [M-Cl]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, clean, and dry crystal (e.g., diamond or germanium) in the ATR accessory.

-

Obtain a background spectrum of the empty crystal.

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Inlet System: If using GC, a suitable capillary column (e.g., DB-5) should be used with an appropriate temperature program.

-

-

Data Processing:

-

The mass spectrum will be generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

-

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between its structural features and expected spectral data.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to 2-Chloro-5-vinylpyridine: Molecular Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-5-vinylpyridine, a heterocyclic compound with significant applications in organic synthesis, pharmaceutical chemistry, and materials science. Its utility as a versatile building block stems from the presence of a reactive chlorine atom and a polymerizable vinyl group on the pyridine scaffold.

Molecular Structure and IUPAC Nomenclature

This compound is an organic compound characterized by a pyridine ring substituted at the C2 and C5 positions with a chlorine atom and a vinyl (-CH=CH₂) group, respectively.

IUPAC Nomenclature

The systematic and preferred IUPAC name for this compound is 2-chloro-5-ethenylpyridine . The name is derived as follows:

-

Parent Heterocycle : The core structure is a six-membered aromatic ring containing one nitrogen atom, which is named "pyridine".

-

Numbering : The ring atoms are numbered starting from the nitrogen atom as position 1, proceeding clockwise.

-

Substituents :

-

A chlorine atom (-Cl) is present, indicated by the prefix "chloro".

-

A vinyl group (-CH=CH₂) is present. The systematic name for this group is "ethenyl", derived from the alkane "ethane".

-

-

Locants : The positions of the substituents are indicated by numbers preceding their names. The chlorine atom is at position 2, and the ethenyl group is at position 5.

-

Assembly : The prefixes are arranged alphabetically ("chloro" before "ethenyl"), leading to the final name: 2-chloro-5-ethenylpyridine .

Caption: Logical breakdown of the IUPAC name for 2-chloro-5-ethenylpyridine.

Physicochemical Properties

The key identifying properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClN | [1][2] |

| Molecular Weight | 139.58 g/mol | [1][2][3] |

| CAS Number | 157670-28-5 | [1][2][3][4] |

| Common Synonyms | This compound, 5-Ethenyl-2-chloropyridine |

Spectroscopic Data (Predicted)

| Spectroscopy Type | Expected Characteristics |

| ¹H NMR | Aromatic Protons (Pyridine Ring): Three distinct signals in the range of δ 7.0-8.5 ppm. The proton at C6 (adjacent to N) would be the most deshielded. Vinyl Protons: Three signals in the range of δ 5.0-7.0 ppm, exhibiting characteristic doublet of doublets splitting patterns for the geminal, cis, and trans couplings. |

| ¹³C NMR | Aromatic Carbons: Five signals expected. The carbon bearing the chlorine (C2) would appear around δ 150-155 ppm. Other ring carbons would be in the δ 120-150 ppm range. Vinyl Carbons: Two signals expected between δ 115-140 ppm. |

| IR Spectroscopy | C=C Stretch (Aromatic): Peaks around 1550-1600 cm⁻¹. C=C Stretch (Vinyl): A peak around 1630 cm⁻¹. C-H Stretch (Aromatic/Vinyl): Peaks just above 3000 cm⁻¹. C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹. =C-H Bending (Vinyl): Strong absorptions in the 910-990 cm⁻¹ range. |

Experimental Protocols: Synthesis

A definitive, published protocol for the synthesis of this compound is not widely available. However, a plausible and common synthetic route involves the Wittig reaction, starting from the corresponding aldehyde, 2-chloro-5-formylpyridine. An alternative approach involves the dehydration of the corresponding alcohol.

Below is a generalized experimental protocol for a Wittig reaction to produce this compound.

Synthesis of this compound via Wittig Reaction

Objective: To synthesize this compound from 2-chloro-5-formylpyridine using a Wittig reagent.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

2-chloro-5-formylpyridine

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Ylide Preparation: a. A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents). b. Anhydrous THF is added via cannula, and the resulting suspension is stirred under an inert atmosphere. c. The suspension is cooled to 0 °C in an ice-water bath. d. A solution of n-BuLi (1.05 equivalents) in hexanes is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below 5 °C. e. Upon completion of the addition, the resulting deep orange or yellow mixture (the Wittig ylide) is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Wittig Reaction: a. The flask containing the ylide is cooled back down to 0 °C. b. A solution of 2-chloro-5-formylpyridine (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution over 20 minutes. c. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: a. Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. b. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. d. The resulting crude residue is purified by flash column chromatography on silica gel to afford the pure this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules.[1]

-

Pharmaceuticals: The chloropyridine moiety is a common feature in many biologically active compounds. The vinyl group allows for further functionalization, making it a key building block in the development of novel drug candidates.[1]

-

Material Science: The vinyl group is susceptible to polymerization. This allows this compound to be used as a monomer in the creation of specialty polymers and resins, where the pyridine and chloro- functionalities can impart specific properties to the final material.[1]

-

Organic Synthesis: It serves as a precursor in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the chlorine atom can be substituted, and the vinyl group can participate in cycloadditions or other transformations.[1]

References

The Synthetic Versatility of 2-Chloro-5-vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-vinylpyridine is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, allows for a diverse range of chemical transformations. The electron-deficient nature of the pyridine ring, further accentuated by the chloro-substituent, renders the 2-position susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Simultaneously, the vinyl group provides a handle for polymerization and various addition reactions. This technical guide explores the potential applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and polymerization, providing detailed experimental protocols and quantitative data to facilitate its use in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 2-position of this compound is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents. A key application is the synthesis of this compound itself from 2-chloro-5-bromopyridine and a vinylboronic acid derivative.[1]

Table 1: Exemplary Suzuki-Miyaura Coupling Reaction Conditions

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | >85 (estimated) |

| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | >80 (estimated) |

-

Materials: this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), Toluene (5 mL), and Water (1 mL).

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

References

2-Chloro-5-vinylpyridine: A Versatile Monomer for the Synthesis of Novel Functional Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-vinylpyridine is a heterocyclic monomer that presents a unique combination of reactive sites: a polymerizable vinyl group and a functionalizable chloropyridine ring. This dual reactivity makes it a highly attractive building block for the synthesis of novel functional polymers with tailored properties for a wide range of applications, including drug delivery, catalysis, and materials science. The presence of the chlorine atom on the pyridine ring offers a handle for post-polymerization modification, allowing for the introduction of various functionalities, while the pyridine nitrogen provides opportunities for quaternization, hydrogen bonding, and metal coordination. This guide provides a comprehensive overview of the polymerization of this compound, the expected properties of the resulting polymers, and detailed experimental protocols.

Properties of this compound Monomer

| Property | Value |

| Molecular Formula | C₇H₆ClN |

| Molecular Weight | 139.58 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents |

Polymerization of this compound

While specific literature on the homopolymerization of this compound is limited, its structural similarity to other vinylpyridines, such as 2-vinylpyridine and 4-vinylpyridine, allows for the adaptation of established polymerization techniques. The electron-withdrawing nature of the chlorine substituent may influence the reactivity of the vinyl group. Both free-radical and controlled polymerization methods are viable approaches.

Expected Properties of Poly(this compound)

The properties of poly(this compound) can be inferred by comparing it to the well-characterized poly(2-vinylpyridine) (P2VP). The introduction of a chlorine atom is expected to modify the polymer's characteristics in several ways:

-

Increased Glass Transition Temperature (Tg): The polar C-Cl bond can lead to stronger intermolecular forces, resulting in a higher Tg compared to P2VP.

-

Modified Solubility: The chlorine atom increases the hydrophobicity of the polymer, which may alter its solubility profile in various solvents.

-

Chemical Reactivity: The chlorine atom serves as a reactive site for nucleophilic substitution reactions, enabling a wide range of post-polymerization modifications.

For reference, the properties of poly(2-vinylpyridine) are summarized below.

| Property | Value (for Poly(2-vinylpyridine)) | Reference |

| Glass Transition Temperature (Tg) | ~104 °C | |

| Solubility | Soluble in DMF, THF, toluene, methanol, ethanol, CHCl₃. Insoluble in water, hexanes, ether. | |

| Molecular Weight (Mn) | Typically controlled by synthesis conditions (e.g., 277,000 g/mol ) | |

| Polydispersity Index (PDI) | Can be low (e.g., 1.09) with controlled polymerization techniques |

Experimental Protocols

The following are detailed, adaptable protocols for the polymerization of this compound based on established methods for similar monomers.

Protocol 1: Free-Radical Solution Polymerization

This protocol describes a straightforward method to synthesize poly(this compound) using a free-radical initiator.

Materials:

-

This compound (monomer)

-

Isopropyl alcohol (IPA) (solvent)

-

Benzoyl peroxide (BPO) (initiator)

-

Methanol (non-solvent for precipitation)

-

Round-bottom flask with a magnetic stirrer

-

Nitrogen or Argon source

-

Heating mantle with temperature control

Procedure:

-

Monomer and Solvent Preparation: In a 250 mL round-bottom flask, dissolve 30 g of this compound in 70 g of isopropyl alcohol.

-

Initiator Addition: Add the desired amount of benzoyl peroxide (e.g., 4 wt% with respect to the monomer).

-

Degassing: Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Heat the reaction mixture to 65-75 °C under a nitrogen or argon atmosphere with continuous stirring. The polymerization time can be varied (e.g., 6 to 24 hours) to control the conversion and molecular weight.

-

Precipitation and Purification: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Controlled Radical Polymerization (RAFT)

For better control over molecular weight and dispersity, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method.

Materials:

-

This compound (monomer)

-

RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anisole (solvent)

-

Methanol (non-solvent)

-

Schlenk flask

-

Nitrogen or Argon line

Procedure:

-

Reactant Preparation: In a Schlenk flask, combine this compound, the RAFT agent, and AIBN in anisole. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated (e.g., 100:1:0.2).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.

-

Polymerization: Immerse the sealed flask in an oil bath preheated to the desired temperature (e.g., 70 °C) and stir for the planned duration (e.g., 8-24 hours).

-

Termination: To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

-

Purification: Precipitate the polymer by adding the reaction mixture to an excess of cold methanol. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and other impurities.

-

Drying: Dry the purified polymer under vacuum until a constant weight is obtained.

Visualizations

Polymerization and Post-Polymerization Modification Workflow

2-Chloro-5-vinylpyridine: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-vinylpyridine is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in heterocyclic chemistry. Its unique structure, featuring a reactive vinyl group and a chlorine atom on the pyridine ring, allows for a wide array of chemical transformations. The chloro-substituent serves as a handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the vinyl group can participate in cycloaddition, Michael addition, and other olefin-based reactions. This dual reactivity makes this compound an attractive starting material for the construction of a diverse range of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of various heterocyclic systems, complete with detailed experimental protocols and tabulated data for easy reference.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most notably via palladium-catalyzed cross-coupling reactions such as the Suzuki and Wittig reactions.

A common and effective method for the synthesis of this compound is the Suzuki coupling reaction of 2-chloro-5-bromopyridine with a vinylboronic acid derivative. This method offers high yields and good functional group tolerance.[1]

Alternatively, the Wittig reaction provides another viable route. This approach involves the reaction of 2-chloro-5-formylpyridine with a phosphorus ylide, such as methyltriphenylphosphonium bromide, to generate the vinyl group.[1]

Table 1: Synthesis of this compound via Suzuki Coupling

| Entry | Precursor | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-5-bromopyridine | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | 85 | [Fictionalized Data for Illustrative Purposes] |

| 2 | 2-Chloro-5-iodopyridine | Potassium vinyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of this compound via Suzuki Coupling

Materials:

-

2-Chloro-5-bromopyridine (1.0 equiv)

-

Vinylboronic acid pinacol ester (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask, add 2-chloro-5-bromopyridine, vinylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Suzuki coupling for this compound synthesis.

Application in Heterocyclic Synthesis

The dual reactivity of this compound makes it a powerful tool for the construction of a variety of heterocyclic frameworks. The vinyl group can act as a dienophile in Diels-Alder reactions or as a Michael acceptor, while the chloro substituent is amenable to nucleophilic substitution or cross-coupling reactions.

Diels-Alder Reactions for the Synthesis of Tetrahydroquinolines

This compound can function as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes to construct substituted tetrahydroquinoline scaffolds. These reactions can be promoted by Lewis acids to enhance reactivity and control stereoselectivity.

Table 2: Diels-Alder Reaction of this compound

| Entry | Diene | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 1,3-Butadiene | BF₃·OEt₂ | Dichloromethane | -78 to 25 | 24 | 2-Chloro-5-(cyclohex-3-en-1-yl)pyridine | 75 | [Fictionalized Data for Illustrative Purposes] |

| 2 | Isoprene | ZnCl₂ | Toluene | 80 | 18 | 2-Chloro-5-(4-methylcyclohex-3-en-1-yl)pyridine | 68 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Lewis Acid-Promoted Diels-Alder Reaction

Materials:

-

This compound (1.0 equiv)

-

1,3-Butadiene (condensed at -78 °C) (2.0 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 equiv)

-

Dichloromethane (anhydrous)

Procedure:

-

To a flame-dried Schlenk tube, add a solution of this compound in anhydrous dichloromethane.

-

Cool the solution to -78 °C.

-

Add BF₃·OEt₂ dropwise to the solution.

-

Slowly bubble condensed 1,3-butadiene gas through the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the tetrahydroquinoline derivative.

Caption: Diels-Alder reaction for tetrahydroquinoline synthesis.

Synthesis of Pyrazoles and Isoxazoles via [3+2] Cycloaddition Reactions

The vinyl group of this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to afford five-membered heterocyclic rings such as pyrazoles and isoxazoles. For instance, reaction with nitrile imines (generated in situ from hydrazonoyl chlorides) or nitrile oxides (from oximes) can lead to the corresponding pyrazole and isoxazole derivatives.

Table 3: [3+2] Cycloaddition Reactions of this compound

| Entry | 1,3-Dipole Precursor | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 1 | N-phenyl-2-oxopropanehydrazonoyl chloride | Triethylamine | Toluene | 110 | 1-Phenyl-3-acetyl-5-(2-chloro-5-pyridyl)pyrazoline | 78 | [Fictionalized Data for Illustrative Purposes] |

| 2 | 4-Nitrobenzaldoxime / NCS | Triethylamine | Dichloromethane | 25 | 3-(4-Nitrophenyl)-5-(2-chloro-5-pyridyl)isoxazoline | 82 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Synthesis of Pyrazoline Derivative

Materials:

-

This compound (1.0 equiv)

-

N-phenyl-2-oxopropanehydrazonoyl chloride (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve this compound and N-phenyl-2-oxopropanehydrazonoyl chloride in anhydrous toluene.

-

Add triethylamine to the mixture.

-

Heat the reaction mixture to 110 °C and stir for 12 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pyrazoline derivative.

Caption: [3+2] Cycloaddition for pyrazoline synthesis.

Tandem Reactions for Fused Heterocycle Synthesis

The strategic combination of reactions at both the chloro and vinyl functionalities allows for the development of tandem or cascade sequences to rapidly build molecular complexity. For instance, a Sonogashira coupling at the 2-position followed by an intramolecular cyclization onto the vinyl group can lead to the formation of fused heterocyclic systems.

Table 4: Tandem Sonogashira Coupling and Cyclization

| Entry | Alkyne | Pd Catalyst | Cu(I) Source | Base | Cyclization Catalyst | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | AuCl₃ | 2-Phenyl-7-chloro-pyrrolo[1,2-a]pyridine | 65 | [Fictionalized Data for Illustrative Purposes] |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | PtCl₂ | 7-Chloro-2-(trimethylsilyl)pyrrolo[1,2-a]pyridine | 72 | [Fictionalized Data for Illustrative Purposes] |

Experimental Protocol: Tandem Sonogashira Coupling-Cyclization

Materials:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (Et₃N)

-

Gold(III) chloride (AuCl₃) (0.05 equiv)

-

Acetonitrile (anhydrous)

Procedure:

-

To a degassed solution of this compound in anhydrous triethylamine, add phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI.

-

Stir the mixture at 60 °C for 6 hours under an inert atmosphere.

-

After cooling to room temperature, add anhydrous acetonitrile and AuCl₃.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the fused heterocyclic product.

Caption: Tandem Sonogashira coupling and cyclization workflow.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its capacity to undergo both cross-coupling reactions at the chloro-position and various additions and cycloadditions at the vinyl group provides synthetic chemists with a powerful platform for the construction of novel and complex molecular architectures. The methodologies outlined in this guide demonstrate the potential of this compound in facilitating the discovery and development of new chemical entities for pharmaceutical and material science applications. Further exploration of its reactivity is expected to unveil even more innovative synthetic strategies for the creation of diverse heterocyclic libraries.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-vinylpyridine is a reactive organic compound of significant interest in the pharmaceutical and material science sectors due to its bifunctional nature, incorporating both a reactive vinyl group and a synthetically versatile chloropyridine moiety. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The inherent reactivity of the vinyl group makes this compound susceptible to polymerization, a primary degradation pathway that must be carefully managed. This document outlines the key stability concerns, recommended storage and handling procedures, and proposes a framework for conducting forced degradation studies to elucidate its stability profile under various stress conditions.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₇H₆ClN |

| Molecular Weight | 139.58 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | Approximately 70-72 °C at 15 mmHg |

| Solubility | Soluble in common organic solvents |

Core Stability Profile

The stability of this compound is predominantly influenced by its vinyl group, which is prone to polymerization. This process can be initiated by exposure to heat, light, and the presence of radical initiators. Commercial preparations of this compound are typically stabilized with inhibitors to prevent premature polymerization.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures significantly increase the rate of polymerization. Therefore, refrigerated storage is crucial.

-

Light: Exposure to light, particularly UV radiation, can initiate polymerization. The compound should be stored in light-resistant containers.

-

Oxygen: While not explicitly detailed in the available literature for this specific compound, oxygen can contribute to the formation of peroxides which may initiate polymerization. Storage under an inert atmosphere is recommended.

-

Incompatible Materials: Contact with strong acids, strong bases, and strong oxidizing or reducing agents should be avoided as they can promote degradation or hazardous reactions.

Recommended Storage and Handling Conditions

To maintain the integrity and prevent degradation of this compound, the following storage and handling conditions are recommended based on safety data sheets and analogous compound information.

| Parameter | Recommendation |

| Storage Temperature | Refrigerate at 2-8°C. For long-term storage, freezing at -20°C is advisable. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture ingress. |

| Container | Use amber glass bottles or other light-resistant containers to protect from light. Ensure containers are tightly sealed. |

| Inhibitor | Commercial products are often supplied with a polymerization inhibitor, such as tert-butylcatechol (TBC) or hydroquinone. The presence and concentration of an inhibitor should be confirmed. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to heat, sparks, and open flames. |

Potential Degradation Pathways

The primary degradation pathway for this compound is polymerization of the vinyl group. Other potential degradation pathways, particularly under forced conditions, could involve the chloropyridine ring.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment (Proposed)

Stability-Indicating HPLC Method (Proposed)

A reverse-phase HPLC method would be suitable for separating this compound from its potential degradation products.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Gradient | Start with a lower concentration of acetonitrile and gradually increase to elute more non-polar degradation products. A typical gradient might be 20% to 80% acetonitrile over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Study Protocol

The following protocol outlines the conditions for a comprehensive forced degradation study.

Caption: Experimental workflow for a forced degradation study.

Detailed Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for up to one week.

-

Photolytic Degradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Samples should be withdrawn at appropriate time points and analyzed by the validated HPLC method to determine the extent of degradation. Mass balance should be assessed to ensure that all degradation products are accounted for.

Logical Framework for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-vinylpyridine

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-vinylpyridine, designed for researchers, scientists, and professionals in drug development. The information is synthesized from safety data sheets of structurally similar compounds to ensure best practices in the absence of a dedicated SDS for this compound (CAS 157670-28-5).

Hazard Identification and Classification

This compound is a substance that requires careful handling due to its potential health and safety risks. Based on data from analogous compounds like 2-vinylpyridine and 2-chloro-5-(chloromethyl)pyridine, it should be considered a hazardous substance[1].

GHS Hazard Classification (Anticipated):

| Hazard Class | Category |

| Flammable Liquids | Category 3 / 4 |

| Acute Toxicity, Oral | Category 3 / 4 |

| Acute Toxicity, Dermal | Category 2 / 3 |

| Skin Corrosion/Irritation | Category 1 / 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 / 2 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 / 2 |

Hazard Statements (Anticipated):

-

H226: Flammable liquid and vapor.[4]

-

H314: Causes severe skin burns and eye damage.[4]

-

H318: Causes serious eye damage.[4]

-

H411: Toxic to aquatic life with long lasting effects.[2][4]

Precautionary Statements (Anticipated):

-

Prevention: P210, P260, P264, P270, P271, P272, P273, P280.[4][6]

-

Response: P301+P310, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310.[4][5][6]

-

Disposal: P501.[6]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H7N | [7] |

| Molecular Weight | 105.14 g/mol | [8][9] |

| Appearance | Colorless to dark brown liquid | [7] |

| Odor | Pungent, unpleasant | [7][8][9] |

| Boiling Point | 158-159 °C | [9][10] |

| Melting Point | -50 °C | [4][8][10] |

| Flash Point | 42 °C (116 °F) | [8][9] |

| Density | 0.977 - 0.9985 g/cm³ | [8][9][10] |

| Solubility in Water | 2.5 - 27.5 g/L | [8][10] |

| Vapor Pressure | 10 mmHg @ 44.5 °C | [9] |

Toxicological Information

Toxicological data for this compound is not specified in the search results. The following data for 2-vinylpyridine is provided for reference.

| Toxicity Metric | Value | Species | Source |

| LD50 Oral | 336 mg/kg | Rat | [11] |

| LD50 Dermal | 650 mg/kg | Rabbit | [11] |

| LC50 Inhalation | No data available |

-

Acute Effects: Harmful if swallowed and toxic in contact with skin.[1] Causes severe skin burns, eye damage, and respiratory irritation.[1][4][5]

-

Sensitization: May cause an allergic skin reaction.[4]

Experimental Protocols and Handling Precautions

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]

-

Skin Protection:

-

Wear a chemically resistant lab coat or overalls and an apron.[1]

-

Use elbow-length PVC or other appropriate chemically resistant gloves.[1] A glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended for prolonged contact.[1] Always inspect gloves before use and use proper glove removal technique.[6]

-

-

Respiratory Protection: Use only under a chemical fume hood.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[2][12]

Safe Handling and Storage Protocol

Handling:

-

Preparation: Ensure eyewash stations and safety showers are readily accessible and their locations are clearly marked.[4][12]

-

Ventilation: Always handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2][4][7]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1][13] Do not eat, drink, or smoke in the handling area.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][4][7] Use spark-proof tools and explosion-proof equipment.[2][7] Take precautionary measures against static discharge.[4][7]

-

Post-Handling: After handling, wash hands and face thoroughly.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4][13]

Storage:

-

Container: Store in the original, tightly sealed container.[1][4] Protect containers from physical damage.[13]

-

Conditions: Store in a cool, dry, and well-ventilated place.[4][6][13] Some related compounds require storage in a freezer to maintain quality.[2][7] The substance may be heat-sensitive and require stabilization to prevent polymerization.[8][10]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alkalis, and peroxides.[1][3][7][12] Do not use aluminum or galvanized containers.[1]

Accidental Release and Spill Management

-

Immediate Actions: Remove all ignition sources immediately.[1] Evacuate personnel to a safe, upwind area.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[11] Do not let the product enter drains or surface water.[2][6]

-

Cleanup:

-

Decontamination: Clean the contaminated area thoroughly in accordance with environmental regulations.[4]

First Aid Measures

Immediate medical attention is required for all exposure routes.[3][7]

-

Inhalation: If fumes are inhaled, remove the person from the contaminated area to fresh air.[1] If breathing is difficult, administer oxygen.[3][7] Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin and clothes with large amounts of water, using a safety shower if available.[1] Quickly remove all contaminated clothing and footwear.[1] Wash the affected area with soap and plenty of water.[6] Immediate medical attention is required.[3][7]

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][7] Ensure complete irrigation by occasionally lifting the upper and lower lids.[1] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[3][6]

Fire-Fighting Measures

-

Hazards: The substance is combustible or flammable.[1][7] Vapors may form explosive mixtures with air.[1] Combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and phosgene.[1][3][12]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[7][11]

-

Firefighter Protection: Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA).[4][6][12]

Stability and Reactivity

-

Stability: The product is considered stable under recommended storage conditions.[1][3][12] However, related vinylpyridines are sensitive to polymerization, which can be inhibited by stabilizers.[8][10]

-

Conditions to Avoid: Avoid heat, flames, sparks, ignition sources, and the formation of dust or aerosols.[6][7][12]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, alkalis, and peroxides.[1][3][7][12] It may also react with mild steel and galvanized steel.[1]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][5][12]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[1] All waste disposal must be handled in accordance with local, state, and federal regulations.[1] Do not flush into surface water or the sanitary sewer system.[2][7] Puncture containers to prevent re-use before disposal at an authorized landfill.[1]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.fr [fishersci.fr]

- 3. fishersci.com [fishersci.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. 2-Vinylpyridine | C7H7N | CID 7521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Navigating the Stability of 2-Chloro-5-vinylpyridine: A Technical Guide to Putative Degradation Pathways Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-vinylpyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its stability and degradation profile under different pH conditions is crucial for formulation development, shelf-life prediction, and ensuring the safety and efficacy of final products. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under acidic and basic conditions. Due to a lack of specific published degradation studies on this molecule, this guide extrapolates likely degradation mechanisms based on the known reactivity of its constituent functional groups—a chlorinated pyridine ring and a vinyl side chain. This document is intended to serve as a foundational resource for researchers initiating forced degradation studies and for professionals involved in the development of molecules incorporating this scaffold.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[1] These studies are designed to identify the likely degradation products of a drug substance, elucidate its degradation pathways, and demonstrate the stability-indicating nature of analytical methods.[1][2] The intrinsic stability of a molecule is evaluated under various stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[2][3]

This guide focuses on the predicted hydrolytic degradation of this compound. The presence of a chlorine atom on the electron-deficient pyridine ring and a reactive vinyl group suggests susceptibility to degradation under both acidic and basic environments. The following sections will explore the theoretical degradation pathways, supported by established chemical principles of related pyridine derivatives.

Predicted Degradation Pathway Under Acidic Conditions

Under acidic conditions, the pyridine nitrogen of this compound is expected to be protonated, forming a pyridinium salt. This protonation further increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. The primary degradation pathway is anticipated to be the hydrolysis of the chloro group.

A potential secondary reaction could involve the hydration of the vinyl group, following Markovnikov's rule, to form an alcohol. However, the hydrolysis of the chloro-substituent is generally considered the more probable primary degradation route for chloropyridines.

Below is a diagram illustrating the potential degradation pathway of this compound under acidic conditions.

Predicted Degradation Pathway Under Basic Conditions

In a basic environment, the primary degradation mechanism is expected to be nucleophilic aromatic substitution (SNAr) of the chloro group by a hydroxide ion. The electron-withdrawing nature of the pyridine nitrogen facilitates this attack.

Polymerization of the vinyl group can also be a significant degradation pathway under basic conditions, potentially leading to the formation of oligomers and polymers. This reaction can be initiated by anionic species present in the basic medium.

The following diagram illustrates the potential degradation pathways of this compound under basic conditions.

Quantitative Data Summary

As there are no specific published studies on the forced degradation of this compound, a table of quantitative data cannot be provided. Researchers are encouraged to perform their own stability studies to generate such data. A general approach to presenting such data is provided in Table 1 for illustrative purposes.

Table 1: Illustrative Template for Summarizing Forced Degradation Data

| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation | Major Degradants Identified |

| Acidic Hydrolysis | 0.1 N HCl | 80 | 24 | Data to be generated | e.g., 2-Hydroxy-5-vinylpyridine |

| Basic Hydrolysis | 0.1 N NaOH | 60 | 8 | Data to be generated | e.g., 2-Hydroxy-5-vinylpyridine |

| Oxidative | 3% H₂O₂ | 25 | 48 | Data to be generated | Data to be generated |

| Thermal | Dry Heat | 105 | 72 | Data to be generated | Data to be generated |

| Photolytic | ICH Option 1/2 | 25 | - | Data to be generated | Data to be generated |

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols that can be adapted for conducting forced degradation studies on this compound.

General Stock Solution Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. The choice of solvent should be based on the solubility of the compound and its compatibility with the analytical method (e.g., HPLC).

Acidic Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

The final concentration of the drug substance should be approximately 0.5 mg/mL.

-

Incubate the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis

-

To a suitable volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

The final concentration of the drug substance should be approximately 0.5 mg/mL.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

-

At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Workflow for a Forced Degradation Study

The logical flow of a typical forced degradation study is depicted in the diagram below.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloro-5-vinylpyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The protocols detailed below are for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a range of methods for C-C and C-N bond formation at the 2-position of the pyridine ring.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is a valuable substrate for these reactions, as the chloro group can be readily displaced, and the vinyl group offers a handle for further functionalization. These reactions are pivotal in the construction of complex molecules, including active pharmaceutical ingredients.

Data Presentation: Reaction Conditions and Yields